Diethyl (2-oxobutyl)phosphonate

Catalog No.
S800080
CAS No.
1067-73-8
M.F
C8H17O4P
M. Wt
208.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-oxobutyl)phosphonate

CAS Number

1067-73-8

Product Name

Diethyl (2-oxobutyl)phosphonate

IUPAC Name

1-diethoxyphosphorylbutan-2-one

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

InChI

InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3

InChI Key

GQBVFZDYDHGZPY-UHFFFAOYSA-N

SMILES

CCC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCC(=O)CP(=O)(OCC)OCC

Organic Synthesis Precursor

Diethyl (2-oxobutyl)phosphonate serves as a reactant in the synthesis of various organic compounds. Here are some notable examples:

  • Oxa(bicyclo)octanone: This intermediate is used in the preparation of cycloheptane annulated furans, a class of heterocyclic compounds with potential applications in drug discovery [].
  • Anatoxin-a and homoanatoxin: These potent neurotoxins produced by certain cyanobacteria are synthesized using the Wittig reaction, with diethyl (2-oxobutyl)phosphonate acting as a key starting material [].
  • α-Methylene-β-amino ketones: These versatile building blocks for organic synthesis are accessible through the condensation of diethyl (2-oxobutyl)phosphonate with amines [].
  • 2-Amino-5-phosphono- and 2-amino-4-(phosphonomethyl)thiophenes: These heterocyclic compounds with potential biological activities are synthesized using the Gewald reaction, with diethyl (2-oxobutyl)phosphonate as a reactant [].
  • Aliphatic musk odorants: Certain commercially used musk fragrances can be synthesized from diethyl (2-oxobutyl)phosphonate through a multi-step process [].
  • Oxoalkylphosphonates: This class of organophosphorus compounds with diverse applications can be obtained through the modification of diethyl (2-oxobutyl)phosphonate [].

Diethyl (2-oxobutyl)phosphonate is an organophosphorus compound with the molecular formula C₈H₁₇O₄P and a CAS number of 1067-73-8. It is characterized by a phosphonate group, which is a phosphorus atom bonded to an oxygen atom and two ethyl groups. The compound appears as a colorless liquid and has a molecular weight of 208.19 g/mol. Its structure includes a 2-oxobutyl moiety, which contributes to its reactivity and utility in organic synthesis .

  • Wittig Reaction: It can be employed in the synthesis of complex organic compounds such as anatoxin-a and homoanatoxin, utilizing the Wittig reaction to form alkenes from aldehydes or ketones .
  • Formation of Oxa(bicyclo)octanone: This compound is also used as a precursor in synthesizing oxa(bicyclo)octanone, which is significant for preparing cycloheptane-annulated furans .

Diethyl (2-oxobutyl)phosphonate can be synthesized through several methods:

  • Alkylation of Phosphonic Acid Derivatives: The compound can be synthesized by reacting diethyl phosphite with 2-oxobutyl halides, facilitating the formation of the desired phosphonate.
  • Condensation Reactions: It may also be produced via condensation reactions involving phosphonic acid derivatives and suitable carbonyl compounds under acidic or basic conditions .

Diethyl (2-oxobutyl)phosphonate finds applications primarily in organic synthesis. Key applications include:

  • Synthesis of Bioactive Compounds: Its role as a reactant in the synthesis of biologically active molecules makes it valuable in medicinal chemistry.
  • Intermediate in Organic Synthesis: It serves as an intermediate for producing various organic compounds, enhancing its utility in chemical research and development .

Several compounds share structural similarities with diethyl (2-oxobutyl)phosphonate:

Compound NameMolecular FormulaKey Characteristics
Diethyl PhosphateC₄H₁₁O₄PCommonly used as an insecticide and herbicide; less complex.
Dimethyl MethylphosphonateC₅H₁₅O₄PUsed in organic synthesis; shows different reactivity patterns.
Diethyl (2-methylpropyl)phosphonateC₈H₁₉O₄PSimilar structure; used for different synthetic pathways.

Uniqueness: Diethyl (2-oxobutyl)phosphonate is distinguished by its specific 2-oxobutyl group, which enhances its reactivity compared to simpler phosphonates. This unique structure allows for diverse synthetic applications that are not possible with other similar compounds.

XLogP3

0.4

Wikipedia

Diethyl (2-oxobutyl)phosphonate

Dates

Modify: 2023-08-15

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